Protoapigenin
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Overview
Description
Protoapigenin is a naturally occurring flavonoid, specifically a derivative of apigenin. It is part of the protoflavone class, which is characterized by a non-aromatic B-ring and a hydroxyl group at C-10 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protoapigenin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of high-performance liquid chromatography (HPLC) for the quantification and isolation of this compound from plant sources such as Macrothelypteris torresiana . The separation is typically performed on a C18 column with gradient elution using methanol and water .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification using chromatographic techniques. The use of ultrasonic-assisted extraction has been reported to be effective in obtaining high yields of this compound .
Chemical Reactions Analysis
Types of Reactions: Protoapigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. For example, methylation of this compound can lead to the formation of acacetin, which exhibits improved bioavailability .
Scientific Research Applications
Protoapigenin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for synthesizing other flavonoid derivatives with potential therapeutic properties.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of breast cancer.
Mechanism of Action
Protoapigenin exerts its effects primarily through the induction of oxidative stress and the activation of MAPK pathways. It leads to the generation of reactive oxygen species (ROS) and the inhibition of glutathione S-transferase π (GSTpi), resulting in the activation of c-Jun N-terminal kinase (JNK) and subsequent apoptosis in cancer cells . The α, β-unsaturated ketone moiety in the structure of this compound is believed to play a crucial role in its thiol-reacting effect .
Comparison with Similar Compounds
Protoapigenin is unique among flavonoids due to its non-aromatic B-ring and specific hydroxylation pattern. Similar compounds include:
Protoapigenone: Another derivative of apigenin with significant antitumor activity.
Apigenin: A widely studied flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties.
Kaempferol: A flavonoid with similar biological activities but differing in its hydroxylation pattern.
This compound stands out due to its potent anticancer activity and unique structural features that contribute to its biological effects.
Properties
Molecular Formula |
C15H12O6 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(1,4-dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-8,16-18,20H |
InChI Key |
BXZYQTCXZAHTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
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